molecular formula C17H14BrNOS2 B2443062 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide CAS No. 2034564-65-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide

Cat. No.: B2443062
CAS No.: 2034564-65-1
M. Wt: 392.33
InChI Key: KTLCKRPDMQEZOX-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide is an organic compound that features a bithiophene moiety linked to a bromobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction, where the bithiophene derivative is reacted with an appropriate alkyl halide.

    Formation of the Bromobenzamide: The final step involves the formation of the bromobenzamide structure through an amide coupling reaction, where the ethyl-bithiophene derivative is reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzamide structure can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the benzamide structure can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Amines derived from the bromobenzamide structure.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide has several scientific research applications:

    Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development and therapeutic applications.

    Materials Science: Its unique electronic properties can be exploited in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide depends on its application:

    Organic Electronics: The bithiophene moiety facilitates charge transport through π-π stacking interactions, enhancing the compound’s conductivity.

    Medicinal Chemistry: The bromobenzamide structure can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.

    2-Bromobenzamide: A basic bromobenzamide structure without the bithiophene moiety.

    N-(2-Thienyl)ethyl-2-bromobenzamide: A similar compound with a single thiophene ring instead of a bithiophene unit.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide is unique due to the combination of the bithiophene moiety and the bromobenzamide structure. This combination imparts distinct electronic properties and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLCKRPDMQEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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